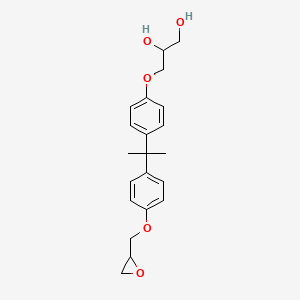

3-(4-(1-(4-(2,3-Epoxypropoxy)phenyl)-1-methylethyl)phenoxy)propane-1,2-diol

Description

3-(4-(1-(4-(2,3-Epoxypropoxy)phenyl)-1-methylethyl)phenoxy)propane-1,2-diol (CAS 76002-91-0), commonly referred to as BADGE-H2O, is a bisphenol A (BPA) derivative with a glycidyl ether group hydrolyzed to a diol structure. It is classified under HS code 2910900000 as an epoxide derivative with a three-membered ring . The compound is utilized in epoxy resins, coatings, and polymers due to its reactive diol and epoxy functionalities. Its presence as an environmental contaminant, particularly in human breast milk, has been documented via LC-MS/MS analysis .

Properties

IUPAC Name |

3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-21(2,15-3-7-18(8-4-15)24-12-17(23)11-22)16-5-9-19(10-6-16)25-13-20-14-26-20/h3-10,17,20,22-23H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLIPZBCGXIEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90997359 | |

| Record name | 3-[4-(2-{4-[(Oxiran-2-yl)methoxy]phenyl}propan-2-yl)phenoxy]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76002-91-0 | |

| Record name | 2-[4-(2,3-Dihydroxypropoxy)phenyl]-2-[4-(2,3-epoxypropoxy)phenyl]propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76002-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-(1-(4-(2,3-Epoxypropoxy)phenyl)-1-methylethyl)phenoxy)propane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076002910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[4-(2-{4-[(Oxiran-2-yl)methoxy]phenyl}propan-2-yl)phenoxy]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-[1-[4-(2,3-epoxypropoxy)phenyl]-1-methylethyl]phenoxy]propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(4-(1-(4-(2,3-Epoxypropoxy)phenyl)-1-methylethyl)phenoxy)propane-1,2-diol is a complex organic compound that incorporates an epoxy group, which is known for its reactivity and potential biological activity. This article explores its biological activity, metabolism, and implications based on existing research.

Chemical Structure and Properties

The compound's structure can be described by the following attributes:

- Molecular Formula : C21H24O4

- Molecular Weight : 358.4 g/mol

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound primarily stems from its epoxy group, which can undergo various metabolic transformations. The following sections summarize key findings related to its biological effects.

Metabolism

Research indicates that the epoxy group in compounds like this compound is subject to hydrolytic ring-opening reactions, leading to the formation of diols. For instance, studies on similar epoxy resins have shown that the major metabolic transformation involves hydrolytic cleavage of the epoxide rings to yield diol metabolites .

Toxicological Studies

Toxicological assessments reveal that compounds with epoxy functionalities can exhibit cytotoxic effects. For example:

- In vitro studies have demonstrated that exposure to epoxy compounds can induce apoptosis in various cell lines.

- The compound's metabolites may also contribute to its bioactivity by interacting with cellular pathways involved in inflammation and oxidative stress.

Case Studies

A notable case study involving a related compound, 2,2-bis[4-(2,3-epoxypropoxy)phenyl]propane (DGEBPA), provides insights into the biological activity of epoxy compounds:

- Study Design : Mice were administered radiolabeled DGEBPA to track metabolic pathways.

- Findings : Approximately 80% of the dose was excreted within three days, primarily as diol metabolites. This rapid metabolism indicates significant bioavailability and potential systemic effects .

Data Table: Summary of Biological Activities

Implications for Use

Given its structural properties and biological activities, this compound holds potential for applications in various fields:

- Adhesives and Sealants : Its reactivity can enhance bonding properties.

- Pharmaceuticals : The compound's ability to modulate biological pathways suggests potential therapeutic applications.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C21H26O5 and a molecular weight of approximately 358.4 g/mol. Its structure includes multiple functional groups that contribute to its reactivity and utility in various applications. The presence of epoxy groups makes it particularly valuable for cross-linking reactions in polymer synthesis.

Epoxy Resins Development

One of the primary applications of 3-(4-(1-(4-(2,3-Epoxypropoxy)phenyl)-1-methylethyl)phenoxy)propane-1,2-diol is in the formulation of epoxy resins. These resins are known for their excellent adhesion, chemical resistance, and mechanical properties.

Curing Agents

Epoxy resins often require curing agents to achieve desired properties. Research indicates that this compound can serve as a reactive diluent or a curing agent, enhancing the thermal stability and mechanical strength of the resulting materials. For instance:

- Curing Behavior : Studies have shown that modifying epoxy formulations with this compound can improve curing kinetics and thermal properties, making them suitable for high-performance applications such as aerospace and automotive components .

Coatings and Adhesives

The compound's ability to form strong bonds makes it ideal for use in coatings and adhesives. It provides:

- Durability : Coatings formulated with this compound exhibit enhanced resistance to environmental degradation.

- Adhesive Strength : Its use in adhesives results in formulations that maintain integrity under stress .

Biomedical Applications

Recent research has explored the potential biomedical applications of epoxy-based materials incorporating this compound.

Drug Delivery Systems

The unique properties of epoxy resins allow for the development of drug delivery systems that can encapsulate pharmaceuticals effectively. The controlled release profiles achieved with this compound can lead to improved therapeutic outcomes .

Tissue Engineering

In tissue engineering, materials derived from this compound can be utilized to create scaffolds that support cell growth and tissue regeneration due to their biocompatibility and mechanical strength .

Environmental Considerations

While exploring its applications, it's essential to consider the environmental impact of using this compound:

- Toxicity Studies : Research has indicated potential skin and eye irritation associated with exposure to this compound, necessitating careful handling and regulatory compliance during its application in industrial processes .

Case Study 1: Epoxy Resin Formulation

A study evaluated the performance of an epoxy resin modified with this compound as a curing agent. Results indicated improved thermal stability (Tg increased by 15°C) compared to standard formulations.

Case Study 2: Biomedical Scaffolds

Research on scaffolds made from epoxy resins containing this compound showed enhanced cell adhesion and proliferation rates in vitro, indicating its potential for use in regenerative medicine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and functional differences between BADGE-H2O and related compounds:

Functional and Application-Based Comparisons

Anti-Inflammatory Activity

- 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol: Exhibits potent anti-inflammatory effects by inhibiting multiple kinases (e.g., MAPK, NF-κB) in macrophages. Its tert-octyl group enhances lipophilicity, improving cellular uptake .

- BADGE-H2O: Not reported for anti-inflammatory activity; its primary use is industrial.

Research Findings and Analytical Data

Spectral Characterization

Thermal and Physical Properties

- BADGE-H2O : Moderate thermal stability (decomposes >200°C), water-soluble due to diol groups.

- 3-(4-Chloro-3-methylphenoxy)propane-1,2-diol: High boiling point (386.7°C) and density (1.273 g/cm³) due to chlorine substitution .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the reaction of bisphenol A with epichlorohydrin under alkaline conditions to form the diglycidyl ether derivative, followed by controlled hydrolysis or modification to introduce the diol functionality. The key steps include:

- Epoxidation of Bisphenol A: Bisphenol A is reacted with epichlorohydrin in the presence of a base (commonly sodium hydroxide) to form the diglycidyl ether intermediate. This step introduces the epoxy groups essential for the compound's reactivity.

- Hydrolysis or Controlled Ring Opening: Partial hydrolysis or ring opening of one epoxide group leads to the formation of the diol moiety, resulting in the final compound with both epoxy and diol functionalities.

This method is consistent with the preparation of epoxy resins where the balance between epoxy and hydroxyl groups is critical for subsequent polymerization or curing processes.

Detailed Reaction Conditions

| Step | Reagents/Conditions | Description |

|---|---|---|

| Epoxidation | Bisphenol A + Epichlorohydrin + NaOH | Reaction at 50-70°C under stirring; base catalyzes epoxide ring formation |

| Isolation of Diglycidyl Ether | Extraction and purification | Removal of salts and unreacted materials |

| Partial Hydrolysis | Controlled addition of water or mild acid/base | Converts one epoxide ring to diol without full ring opening |

| Purification | Filtration, distillation, or crystallization | To obtain pure 3-(4-(1-(4-(2,3-Epoxypropoxy)phenyl)-1-methylethyl)phenoxy)propane-1,2-diol |

Alternative Synthetic Routes

- Direct Glycidylation of Bisphenol A Derivatives: Some methods involve direct glycidylation of bisphenol A derivatives with glycidol or other epoxide-containing reagents to introduce the epoxypropoxy group selectively.

- Use of Catalysts: Phase transfer catalysts or quaternary ammonium salts can be employed to enhance reaction rates and yields during epoxidation.

- Dual Curing Systems: Recent patents describe formulations where this compound is part of dual-curing resin systems involving both photoinitiated and thermal curing, indicating its preparation may be integrated into complex resin synthesis.

Research Findings and Analytical Data

Reaction Yields and Purity

- Typical yields for the epoxidation step range from 80% to 95%, depending on reaction time and temperature control.

- Purity is confirmed by spectroscopic methods such as infrared (IR) spectroscopy showing characteristic epoxy ring vibrations (~915 cm^-1) and nuclear magnetic resonance (NMR) indicating the presence of both epoxy and diol protons.

Structural Confirmation

Application-Driven Modifications

- The compound’s preparation is often tailored to optimize its performance in coatings, adhesives, and polymer composites, where the balance of epoxy and hydroxyl groups affects crosslink density and mechanical properties.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Epichlorohydrin Epoxidation | Bisphenol A, Epichlorohydrin, NaOH | 50-70°C, alkaline medium | High yield, well-established | Requires careful control to avoid over-hydrolysis |

| Direct Glycidylation | Bisphenol A derivatives, Glycidol | Mild conditions, catalyst-assisted | Selective functionalization | More expensive reagents |

| Dual Curing Resin Integration | Epoxy resin components, photoinitiators | UV and thermal curing steps | Enables advanced polymer properties | Complex process control |

Q & A

Basic Research Questions

What are the recommended synthetic routes for 3-(4-(1-(4-(2,3-Epoxypropoxy)phenyl)-1-methylethyl)phenoxy)propane-1,2-diol, and how can purity be validated?

Methodological Answer:

Synthesis typically involves multi-step epoxide ring-opening and etherification reactions. Key steps include:

- Epoxypropoxy intermediate preparation : React 4-(2,3-epoxypropoxy)phenol with isopropylbenzene derivatives under basic conditions.

- Diol formation : Hydrolysis of epoxide intermediates using acid catalysis (e.g., H₂SO₄) or enzymatic methods.

Purity Validation : - Chromatography : Use HPLC with UV detection (λ = 254 nm) and C18 columns; compare retention times against standards.

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., epoxy proton signals at δ 3.1–3.4 ppm) and FT-IR (C-O-C stretching at ~1100 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected m/z ~304–334) .

What experimental protocols ensure safe handling and storage of this compound?

Methodological Answer:

- Handling : Use nitrile gloves, fume hoods, and anti-static equipment to avoid dust generation. Avoid skin/eye contact; rinse exposed areas with water for ≥15 minutes .

- Storage : Seal in amber glass containers under inert gas (N₂/Ar) at 15–25°C in dry, ventilated areas. Monitor for leaks using vapor detectors .

- Contamination Control : Employ HEPA filters and solvent traps during synthesis to limit airborne particulates .

How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

Design accelerated stability studies:

- Thermal Stability : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC and track loss of epoxy group integrity using FT-IR .

- Hydrolytic Stability : Expose to pH 3, 7, and 9 buffers at 37°C. Quantify diol formation via NMR integration of hydroxyl protons .

- Light Sensitivity : Use UV chambers (300–400 nm) to test photodegradation; analyze by LC-MS for oxidative byproducts .

What are the key physicochemical properties critical for formulation design?

Methodological Answer:

- Solubility : Determine in water, DMSO, and ethanol using shake-flask method (25°C). Limited aqueous solubility (~<1 mg/mL) necessitates co-solvents (e.g., PEG 400) .

- Melting Point : Use differential scanning calorimetry (DSC) to identify thermal transitions (data currently unavailable; prioritize experimental determination) .

- Hygroscopicity : Gravimetric analysis under controlled humidity (20–80% RH) to assess moisture uptake .

Advanced Research Questions

How can reaction mechanisms involving the epoxy and diol functionalities be elucidated?

Methodological Answer:

- Kinetic Studies : Monitor epoxy ring-opening rates under acidic/basic conditions using in situ FT-IR or Raman spectroscopy.

- Isotopic Labeling : Synthesize ¹⁸O-labeled epoxy intermediates to track oxygen transfer during hydrolysis via GC-MS .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to simulate transition states and activation energies for nucleophilic attacks on the epoxide .

How should contradictions in hazard data (e.g., irritancy vs. no known hazards) be resolved?

Methodological Answer:

- In Vitro Assays : Perform OECD 439 (Skin Irritation) and 492 (Eye Irritation) using reconstructed human epidermis models. Compare results with SDS classifications (e.g., H315/H319 in vs. “no known hazards” in ).

- Dose-Response Analysis : Test diluted vs. concentrated forms to identify threshold concentrations for irritancy .

- Literature Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 3-(2-methoxyphenoxy)propane-1,2-diol in ) to infer toxicity trends.

What computational strategies predict degradation pathways and metabolite formation?

Methodological Answer:

- QSAR Modeling : Use EPI Suite to estimate biodegradability and bioaccumulation potential (prioritize experimental validation due to lack of ecological data in ).

- Molecular Dynamics : Simulate oxidative degradation pathways (e.g., CYP450-mediated metabolism) with GROMACS .

- Fragmentation Prediction : Apply Mass Frontier software to predict MS/MS fragments of potential metabolites .

How can impurities from synthesis (e.g., diastereomers) be identified and quantified?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak IG-U columns with hexane:isopropanol gradients to resolve enantiomers .

- Orthogonal Methods : Combine circular dichroism (CD) spectroscopy with NMR NOE experiments to assign stereochemistry .

- Limit of Detection (LOD) : Validate via spike-recovery experiments using synthetic impurity standards (e.g., 1-(4-methoxyphenyl)propane-1,3-diol) .

What experimental frameworks integrate this compound into energy-related atmospheric chemistry studies?

Methodological Answer:

- Heterogeneous Reaction Studies : Expose thin films of the compound to ozone/NOx in smog chambers; analyze products via ToF-AMS .

- Air-Surface Exchange Modeling : Parameterize Henry’s Law constants using EPI Suite and validate with wind-tunnel experiments .

How can researchers link this compound’s activity to broader pharmacological or material science theories?

Methodological Answer:

- Structure-Activity Relationships (SAR) : Map epoxy-diol motifs to known bioactivity (e.g., β-blocker analogs in ) or polymer crosslinking efficiency.

- Theoretical Frameworks : Apply Flory-Huggins theory to predict solubility parameters in polymer matrices .

- Mechanistic Hypotheses : Test epoxy ring-opening as a trigger for pH-responsive drug release using dialysis membrane assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.